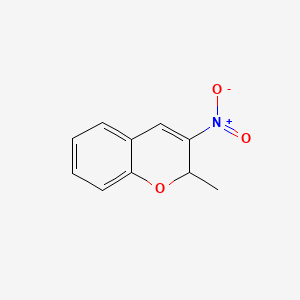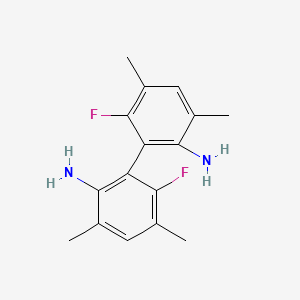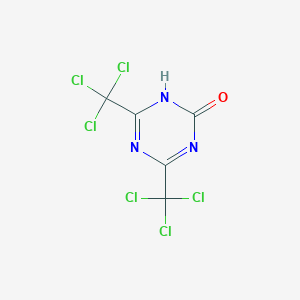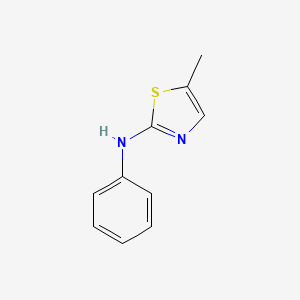
2-Thiazolamine, 5-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, 5-methyl-N-phenyl- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Métodos De Preparación
The synthesis of 2-Thiazolamine, 5-methyl-N-phenyl- typically involves the reaction of phenyl isothiocyanate with 2-bromo-3-methylbutyronitrile under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and purity .
Análisis De Reacciones Químicas
2-Thiazolamine, 5-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Aplicaciones Científicas De Investigación
2-Thiazolamine, 5-methyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown potential for its use in developing drugs for treating infections and inflammatory diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, 5-methyl-N-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
2-Thiazolamine, 5-methyl-N-phenyl- can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 2-Thiazolamine, 5-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Número CAS |
52829-93-3 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
Clave InChI |
JBGWUADIIGVZPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)



![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
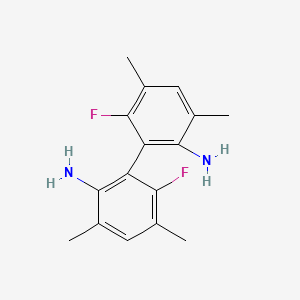

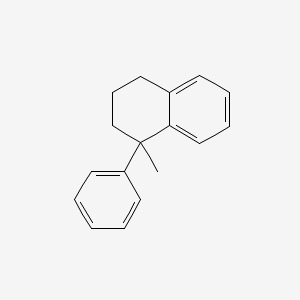

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
